9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
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Description
9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2O2S and its molecular weight is 353.3. The purity is usually 95%.
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Scientific Research Applications
Analgesic Activity
Compounds similar to 9-Phenylimino-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride, specifically 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and their derivatives, have been studied for their analgesic activity. These compounds, including derivatives, show significant activity in assays like the phenylquinone writhing and yeast inflamed foot assays (Cohen, Banner, & Lopresti, 1978).
Conversion into Oxime Derivatives
Research has been conducted on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This includes the transformation of compounds like 7,11-bis-(4-chlorophenyl)-3-thioxo-2,4-diazaspiro[5,5]undecane-1,5,9-trione-9-oxime (Rahman et al., 2013).
Antihypertensive Properties
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, closely related to the compound , have been prepared and screened for their antihypertensive properties in spontaneously hypertensive rats. This research highlights the potential of such compounds in developing antihypertensive drugs (Clark et al., 1983).
Enhanced Reactivity in Chemical Reactions
Studies have indicated that certain spiro compounds, like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, exhibit enhanced reactivity in chemical reactions such as the Castagnoli-Cushman reaction with imines. This suggests potential applications in synthetic chemistry (Rashevskii et al., 2020).
Synthesis of Spiroaminals
The synthesis of spiroaminals, including structures like 1-oxa-7-azaspiro[5.5]undecane, is of interest due to their presence in natural and synthetic products with significant biological activities. This research area explores novel approaches for the synthesis of these compounds (Sinibaldi & Canet, 2008).
Applications in Electrocatalytic Reactions
Research on electrocatalytic reactions using chiral 1-azaspiro[5.5]undecane N-oxyl radical modified electrodes demonstrates potential applications in the synthesis of optically active compounds. This includes the electrocatalytic oxidation of diols to yield optically active lactones (Kashiwagi et al., 2003).
Properties
IUPAC Name |
9-phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.2ClH/c17-19(16-13-4-2-1-3-5-13)10-6-14(7-11-19)12-15-8-9-18-14;;/h1-5,15H,6-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHKRWMMQGNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=NC2=CC=CC=C2)(=O)CCC13CNCCO3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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